(2,6-Dimethylphenoxy)acetyl Chloride

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of compounds related to (2,6-Dimethylphenoxy)acetyl Chloride, such as tris(dimethylamino)sulfonium dichlorotriorganostannates and bis(2,6-dimethylphenoxy)triorganostannates, involves reactions with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile. These reactions form pentacoordinate stannate complexes (Suzuki, Son, Noyori, & Masuda, 1990).

Molecular Structure Analysis

- The molecular structures of related compounds are characterized using various techniques such as NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography. These methods reveal the hypervalent nature and trigonal-bipyramidal structures of the Sn(IV) species (Suzuki et al., 1990).

Chemical Reactions and Properties

- In related research, ZnO and ZnO–acetyl chloride catalysts have been used to synthesize various compounds, demonstrating the versatility of acetyl chloride in chemical synthesis (Maghsoodlou et al., 2010).

Physical Properties Analysis

- The physical properties of similar compounds, such as 2,6-Dimethylphenylammonium chloride, are studied using X-ray structures at different temperatures. These studies provide insights into the physical characteristics of such compounds (Linden, James, & Liesegang, 1995).

Chemical Properties Analysis

- The chemical properties of (2,6-Dimethylphenoxy)acetyl Chloride and related compounds can be inferred from studies on the synthesis, crystal and molecular structures of derivatives. These studies often involve spectroscopic techniques and reveal information about the bonding and interactions within the molecules (Jebas et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aminoalkyl- and Amino(aryl)methylphosphonic Acid Derivatives : It serves as a versatile reagent for this synthesis, which aids in the production of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).

Anticonvulsant Activity : Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, a derivative, effectively reduces seizures and raises seizure threshold, primarily through inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

Synthesis of Cycloadducts : Acetyl- and 1-acetyl-5-crotonoyl derivatives of 2,6-dimethoxyanthracene, related to this compound, are used as starting materials for various cycloadducts (Cameron, Kingston, & Schütz, 1967).

Degradation of Polyoxyethylene Glycol Monoalkyl Ethers : Its use in the presence of ferric chloride leads to the production of 2-chloroethyl acetate, unidentified resins, and 2,6-Dimethyl--pyrone (Szymanowski et al., 1989).

Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide show potential as pesticides, with X-ray powder diffraction data revealing their chemical structures and potential for further development (Olszewska, Tarasiuk, & Pikus, 2011).

Analyzing 1-(2,6-dimethylphenoxy)-2-aminopropane in Urine : A method for this analysis offers potential applications in clinical trials (Szinai et al., 1973).

Enantioseparation of Anticonvulsant Drugs : An LC/ESI-MS separation method for the enantioseparation of 2,6-dimethylphenoxyacetyl derivatives of some new anticonvulsant drugs has been developed (Walczak, Pękala, Waszkielewicz, & Marona, 2014).

Synthesis of Dimers with High Antioxidant Capacity : Laccase-mediated oxidation of 2,6-dimethoxyphenol, which is structurally similar, produces dimers with higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).

Catalysts for Carbon-Carbon Bond Formation : Involvement in the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which are catalysts for carbon-carbon bond formation (Fossey & Richards, 2004).

Structural Investigations of Aluminum Compounds : Structural investigations of 2,6-dimethylphenoxy—aluminum compounds reveal a mixture of cis and trans isomers at room temperature and in benzene solution (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Safety And Hazards

Eigenschaften

IUPAC Name |

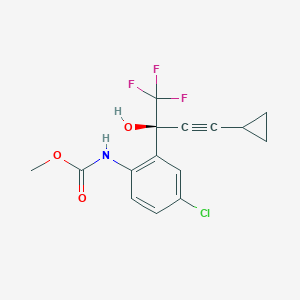

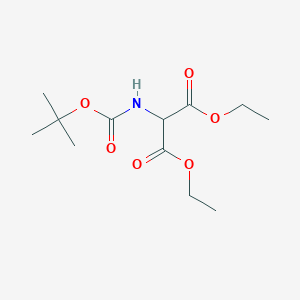

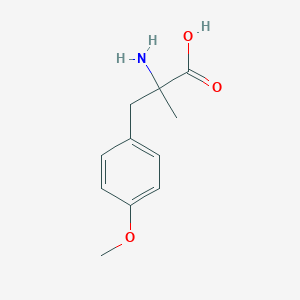

2-(2,6-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOBBJCWGZMHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylphenoxy)acetyl Chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)